Cubenol

CAS No.: 21284-22-0

Cat. No.: VC1880708

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21284-22-0 |

|---|---|

| Molecular Formula | C15H26O |

| Molecular Weight | 222.37 g/mol |

| IUPAC Name | 4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol |

| Standard InChI | InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3 |

| Standard InChI Key | COGPRPSWSKLKTF-UHFFFAOYSA-N |

| Isomeric SMILES | C[C@@H]1CC[C@H]([C@H]2[C@]1(CCC(=C2)C)O)C(C)C |

| SMILES | CC1CCC(C2C1(CCC(=C2)C)O)C(C)C |

| Canonical SMILES | CC1CCC(C2C1(CCC(=C2)C)O)C(C)C |

Introduction

Chemical Structure and Identification

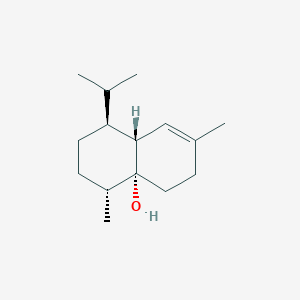

Cubenol is a sesquiterpenoid with the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol . Structurally, cubenol belongs to the cadinane class of sesquiterpenoids, featuring a bicyclic skeleton with a decalin (bicyclo[4.4.0]decane) core structure. The IUPAC name for cubenol is 4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol .

Several stereoisomers of cubenol have been identified in nature, including:

The compound can be identified by various chemical identifiers:

Physical and Chemical Properties

Cubenol possesses several physical and chemical properties that characterize its behavior and functionality:

Structurally, cubenol is characterized as:

Natural Occurrence and Distribution

Plant Sources

Cubenol has been identified in numerous plant species across different botanical families. It is primarily found in essential oils extracted from various plant parts. Notable plant sources include:

The highest reported concentration of cubenol was found in Artemisia spinosa leaf essential oil, where it constituted 31.02% of the total composition, alongside 1,10-di-epi-cubenol (22.50%) .

Other Biological Sources

Beyond plant sources, cubenol has been identified in:

-

Gymnodinium nagasakiense - A marine dinoflagellate, indicating the presence of cubenol in marine organisms .

-

Saccharomyces cerevisiae - Baker's yeast, where cubenol has been cataloged in the Yeast Metabolome Database (YMDB ID: YMDB15978) .

This broad distribution across different organisms suggests diverse biosynthetic pathways for cubenol production and points to potential ecological roles that remain to be fully elucidated.

Analytical Methods for Identification and Quantification

The detection and quantification of cubenol in complex mixtures like essential oils typically employ chromatographic and spectroscopic techniques.

Gas Chromatography

Gas Chromatography (GC) has been extensively used for the separation and identification of cubenol. Retention indices (RI) for cubenol on different GC columns provide reference values for identification:

Mass Spectrometry

Mass Spectrometry (MS), often coupled with GC (GC-MS), provides structural information that helps confirm the identity of cubenol. Key mass spectral features of cubenol include:

-

m/z Top Peak: 119

-

m/z 2nd Highest Peak: 41 or 161 (depending on the specific spectrum)

-

m/z 3rd Highest Peak: 43 or 105 (depending on the specific spectrum)

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, has been employed for structural elucidation and confirmation of cubenol stereoisomers . This technique is especially valuable for distinguishing between the different stereoisomers of cubenol, which may have similar mass spectral patterns but different NMR profiles.

Biological Activities

Antimicrobial Properties

One of the most significant biological activities attributed to cubenol is its antimicrobial effect. A study of essential oil from Artemisia spinosa leaves, rich in cubenol (31.02%) and 1,10-di-epi-cubenol (22.50%), demonstrated notable antibacterial properties .

The antibacterial activity was evaluated using the broth microdilution method, with results showing:

-

Highest activity against Gram-positive bacteria (MICs: 7.81-15.62 mg/mL)

-

Variable activity against Gram-negative bacteria, with Pasteurella multocida and Klebsiella pneumoniae showing higher sensitivity (MIC: 7.81 mg/mL) compared to other Gram-negative species (MIC: 31.24 mg/mL)

-

Bactericidal properties across all tested bacterial strains, as indicated by MBC/MIC ratio values

While these results pertain to the essential oil containing cubenol rather than the isolated compound, the high concentration of cubenol suggests it likely contributes significantly to the observed antimicrobial effects.

Acaricidal Activity

(-)-cubenol has been identified as having acaricidal properties, indicating potential applications in controlling mites and ticks . This activity could be valuable for agricultural applications and possibly for medical applications related to tick-borne disease prevention.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume